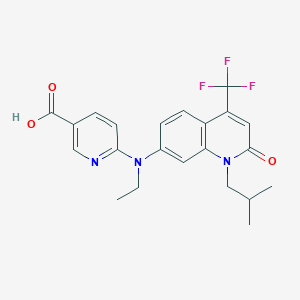
NEt-iFQ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NEt-iFQ involves multiple steps, starting with the preparation of the quinazoline core. The reaction typically involves the condensation of 4-(trifluoromethyl)aniline with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions, including cyclization and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
NEt-iFQ undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the quinazoline core, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperature and pressure.
Major Products Formed
Aplicaciones Científicas De Investigación
NEt-iFQ has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study the polarity of ligand-binding pockets in retinoid X receptors.
Biology: Employed in cellular imaging to visualize receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic applications in diseases involving retinoid X receptors.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Mecanismo De Acción
NEt-iFQ exerts its effects by selectively binding to the retinoid X receptor ligand-binding pocket. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The compound’s solvatochromic properties allow it to fluoresce upon binding, providing a visual indicator of receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
Bexarotene: Another retinoid X receptor agonist used in the treatment of cutaneous T-cell lymphoma.
Alitretinoin: A retinoid X receptor agonist used for the treatment of chronic hand eczema.
Tazarotene: A retinoid X receptor agonist used in the treatment of psoriasis and acne.
Uniqueness of NEt-iFQ
This compound stands out due to its potent solvatochromic properties, which allow it to fluoresce upon binding to the retinoid X receptor. This unique feature makes it an invaluable tool for studying receptor-ligand interactions and visualizing cellular processes in real-time .
Propiedades
Fórmula molecular |
C22H22F3N3O3 |
|---|---|
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
6-[ethyl-[1-(2-methylpropyl)-2-oxo-4-(trifluoromethyl)quinolin-7-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H22F3N3O3/c1-4-27(19-8-5-14(11-26-19)21(30)31)15-6-7-16-17(22(23,24)25)10-20(29)28(12-13(2)3)18(16)9-15/h5-11,13H,4,12H2,1-3H3,(H,30,31) |
Clave InChI |
UAQFYZKWYQRQSW-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC2=C(C=C1)C(=CC(=O)N2CC(C)C)C(F)(F)F)C3=NC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















